Diethyl 2-(4-Biphenylyl)malonate
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Overview
Description
Diethyl 2-(4-Biphenylyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a biphenyl group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-Biphenylyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-bromobiphenyl. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with 4-bromobiphenyl to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-Biphenylyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives, depending on the reagents used.
Scientific Research Applications
Diethyl 2-(4-Biphenylyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-Biphenylyl)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various substitution and addition reactions. The biphenyl group can also engage in π-π interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester without the biphenyl group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2-(p-tolyl)malonate: Contains a tolyl group instead of a biphenyl group.
Uniqueness
Diethyl 2-(4-Biphenylyl)malonate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, making it suitable for specific applications that simpler malonic esters may not be able to achieve .
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
diethyl 2-(4-phenylphenyl)propanedioate |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)17(19(21)23-4-2)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,17H,3-4H2,1-2H3 |
InChI Key |
KGYSAKFWKDJHPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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